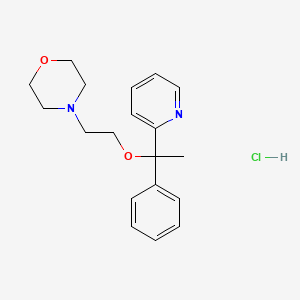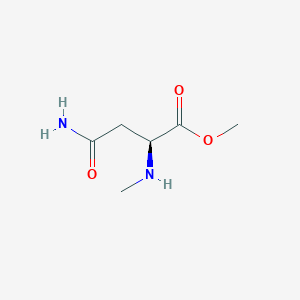
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are known for their diverse biological activities and are found in both natural products and synthetic pharmaceutical agents
准备方法
The synthesis of 1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-1,2,3,4-tetrahydropyridine with ethanone under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反应分析
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .
科学研究应用
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
作用机制
The mechanism of action of 1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
The molecular targets and pathways involved in the compound’s action are still being investigated, and further research is needed to fully elucidate its mechanism of action .
相似化合物的比较
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: A parent compound with similar structural features but lacking the ethyl and ethanone substituents.
1,2,3,6-Tetrahydropyridine: Another structural isomer with different biological activities and applications.
2,3,4,5-Tetrahydropyridine: A distinct isomer with unique properties and uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other tetrahydropyridine derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool in research and development. Further studies are needed to fully explore its mechanism of action and potential therapeutic applications.
属性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
1-(3-ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-3-8-4-9(7(2)11)6-10-5-8/h6,8,10H,3-5H2,1-2H3 |
InChI 键 |
IUVRDAPEEYRNJT-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(=CNC1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)

![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)

![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)




